molecular formula C16H17NO5 B15084170 dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate CAS No. 618442-07-2

dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B15084170
CAS No.: 618442-07-2
M. Wt: 303.31 g/mol
InChI Key: MBBQOANUZFSRDI-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a pyrrole-based dicarboxylate ester featuring a 2-methoxyphenyl substituent at the 1-position and a methyl group at the 2-position of the heterocyclic ring.

Properties

CAS No.

618442-07-2

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

dimethyl 1-(2-methoxyphenyl)-2-methylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-10-14(16(19)22-4)11(15(18)21-3)9-17(10)12-7-5-6-8-13(12)20-2/h5-9H,1-4H3

InChI Key

MBBQOANUZFSRDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1C2=CC=CC=C2OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-3,4-dimethanol derivatives.

Scientific Research Applications

Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

a) Dimethyl 1-(3-Chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
  • Structure : The aryl substituent is 3-chloro-2-methylphenyl instead of 2-methoxyphenyl.
  • Properties: The chloro group increases lipophilicity (clogP ≈ 3.5 vs. Steric hindrance from the 2-methyl group may reduce reactivity in electrophilic substitution reactions compared to the methoxy-substituted derivative .
  • Synthesis : Likely involves nucleophilic substitution under basic conditions, similar to methods used for trifluoromethoxy analogs (e.g., potassium carbonate in DMSO at 45–50°C) .
b) 2,5-Dimethyl-3-acyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles
  • Structure : Features a 4-(trifluoromethoxy)phenyl group, which is strongly electron-withdrawing.
  • Properties :
    • The trifluoromethoxy group enhances electrophilic character at the pyrrole ring, favoring reactions such as halogenation or sulfonation.
    • Higher thermal stability due to the trifluoromethyl group’s inductive effects .

Heterocyclic Core Modifications

a) Dimethyl 1-(2-Methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate
  • Structure : Pyrazole ring replaces pyrrole, introducing an additional nitrogen atom.
  • Properties :
    • Pyrazole’s aromaticity and hydrogen-bonding capability (via N–H) differ from pyrrole’s π-excessive nature, altering solubility and coordination chemistry.
    • Predicted collision cross-section (CCS) data for pyrazole analogs (e.g., [M+H]+ CCS = 164.3 Ų) suggests a more compact structure compared to pyrrole derivatives, influencing chromatographic behavior .
  • Applications : Pyrazoles are widely used as kinase inhibitors or anti-inflammatory agents, whereas pyrroles are explored for antimicrobial activity.
b) Functionalized Pyrazole Derivatives (e.g., Compound 5a)
  • Structure: Includes a 1,2-bis(methoxycarbonyl)vinyl group and cyclohexylamino substituents.
  • Synthesis : Achieved via one-pot reactions of carbohydrazides with dimethyl acetylenedicarboxylate (DMAD), highlighting the versatility of dicarboxylate esters in constructing complex heterocycles .

Electronic and Spectroscopic Comparisons

  • NMR Shifts :
    • The 2-methoxyphenyl group in dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate likely induces distinct aromatic proton environments. For example, methoxy-substituted aryl groups in related compounds (e.g., 1k in ) show downfield shifts for ortho-protons (δ ~7.9 ppm) due to electron-donating effects .
    • Chloro-substituted analogs () exhibit upfield shifts for adjacent protons due to electron-withdrawing effects.

Data Tables

Table 1: Key Structural and Physical Properties

Compound Molecular Formula Substituent (Position) clogP* Key Applications
Target Compound C₁₆H₁₇NO₅ 2-Methoxyphenyl (1) ~2.8 Antimicrobial agents
3-Chloro-2-methylphenyl Analog C₁₆H₁₆ClNO₄ 3-Chloro-2-methylphenyl (1) ~3.5 Drug intermediates
Pyrazole Analog C₁₄H₁₄N₂O₅ 2-Methoxyphenyl (1) ~1.9 Kinase inhibitors

*Predicted using fragment-based methods.

Biological Activity

Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations based on available literature.

Structural Characteristics

  • Molecular Formula : C16_{16}H17_{17}N O5_5
  • SMILES Notation : CC1=C(C(=CN1C2=CC=CC=C2OC)C(=O)OC)C(=O)OC
  • InChIKey : MBBQOANUZFSRDI-UHFFFAOYSA-N

The compound features a pyrrole ring substituted with a methoxyphenyl group and two dicarboxylate moieties, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization. Although specific synthetic pathways for this compound are not extensively documented in the literature, related pyrrole derivatives have been synthesized using various methodologies that might be applicable.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrrole derivatives have shown IC50_{50} values ranging from 0.17 to 10 µM against chronic lymphocytic leukemia (CLL) cell lines, suggesting potential for this compound in cancer treatment .

The biological activity of pyrrole derivatives often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism has been observed in studies where related compounds led to increased cell viability upon treatment with antioxidants, indicating that oxidative stress plays a crucial role in their antiproliferative effects .

Potential Applications

Given its structural properties and preliminary biological activity data from similar compounds, this compound could be explored further for:

  • Cancer Therapeutics : As a candidate for developing new anticancer agents.
  • Pharmaceutical Intermediates : Due to its unique chemical structure that may be useful in synthesizing other bioactive compounds.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. A central composite design or factorial design minimizes experimental runs while capturing interactions between variables. For example, reaction yield can be modeled as a function of temperature and molar ratios, with statistical validation via ANOVA . Computational pre-screening (e.g., quantum chemical calculations) can prioritize promising conditions before lab validation, reducing trial-and-error approaches .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Combine HPLC (High-Performance Liquid Chromatography) with UV-Vis detection to assess purity, leveraging the compound’s aromatic moieties for sensitive quantification. Confirm structure via NMR (focus on methoxy proton signals at ~3.8 ppm and pyrrole ring protons) and FT-IR (ester C=O stretches ~1720 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: What computational strategies can elucidate its reaction mechanisms?

Answer:
Employ density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., esterification or methoxy group substitution). Use intrinsic reaction coordinate (IRC) calculations to verify transition states. Pair with molecular dynamics simulations to study solvent effects on reaction pathways. Experimental kinetic data (e.g., rate constants) should validate computational predictions, creating a feedback loop for mechanistic refinement .

Advanced: How can contradictory spectroscopic data be resolved?

Answer:
Contradictions (e.g., unexpected NMR splitting) may arise from conformational flexibility or impurities. Use variable-temperature NMR to probe dynamic effects. Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify discrepancies. If impurities are suspected, employ preparative chromatography followed by X-ray crystallography for definitive structural confirmation .

Advanced: What reactor design considerations are critical for scaling its synthesis?

Answer:
For lab-scale batch reactors, optimize mixing efficiency to prevent local hot spots, especially for exothermic steps. Use microreactors for precise thermal control in continuous flow systems. Computational fluid dynamics (CFD) can model mass transfer limitations. Classify the reaction under CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design) to align with standardized engineering protocols .

Basic: What safety protocols are essential when handling this compound?

Answer:
Follow Chemical Hygiene Plan guidelines: use fume hoods for volatile intermediates, wear nitrile gloves (resistant to esters), and store in airtight containers away from oxidizers. Conduct a HAZOP analysis for lab-scale reactions, focusing on methoxy group thermal stability. Pre-screen toxicity via computational tools (e.g., QSAR models) before in vitro assays .

Advanced: How can solvent effects influence its reactivity in catalytic systems?

Answer:
Solvent polarity impacts transition-state stabilization. Use Kamlet-Taft parameters to quantify solvent effects on reaction rates. For polar aprotic solvents (e.g., DMF), monitor potential side reactions via in situ FT-IR . Combine with COnductor-like Screening MOdel (COSMO) simulations to predict solvation-free energies and optimize solvent selection .

Advanced: What methodologies assess its stability under oxidative or photolytic conditions?

Answer:
Perform accelerated stability testing under controlled UV light (e.g., 365 nm) and oxygen-rich environments. Monitor degradation via LC-MS to identify breakdown products. For oxidative pathways, use EPR spectroscopy to detect radical intermediates. Environmental fate studies should align with atmospheric chemistry protocols, particularly for methoxy group photolysis .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:
Use reverse-phase flash chromatography (C18 silica, methanol/water gradient) for preliminary purification. For challenging separations (e.g., diastereomers), switch to chiral HPLC with cellulose-based columns. Validate purity at each step via thin-layer chromatography (TLC) with UV/fluorescence visualization .

Advanced: How can researchers design experiments to study its interactions with biological targets?

Answer:
Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking (AutoDock Vina) to predict binding poses. Validate with mutagenesis studies on target proteins. Ensure biological assays include controls for ester hydrolysis (e.g., pH 7.4 buffer stability checks) .

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